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Compound of Interest

Compound Name: Acid-C3-SSPy

Cat. No.: B3422238 Get Quote

An in-depth overview of the chemical properties, synthesis, and application of the cleavable

ADC linker, Acid-C3-SSPy, for researchers, scientists, and professionals in drug development.

Acid-C3-SSPy is a heterobifunctional, cleavable linker integral to the synthesis of antibody-

drug conjugates (ADCs). Its strategic design, featuring a carboxylic acid and a pyridyl disulfide

moiety, facilitates the precise conjugation of cytotoxic payloads to monoclonal antibodies. The

key feature of this linker is its disulfide bond, which remains stable in the bloodstream but is

readily cleaved in the reducing intracellular environment of target cells, ensuring controlled

drug release. This guide provides a comprehensive overview of its chemical characteristics,

detailed experimental protocols for its use, and a visualization of its mechanism of action.

Core Chemical Properties and Characteristics
Acid-C3-SSPy, systematically named 4-(pyridin-2-yldisulfanyl)butanoic acid, possesses a well-

defined chemical structure that dictates its functionality as a linker. The terminal carboxylic acid

provides a reactive handle for conjugation to amine-containing drug molecules, while the

pyridyl disulfide group is specifically designed to react with free thiol groups on an antibody.
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Property Value Source

CAS Number 250266-79-6 [1]

Molecular Formula C9H11NO2S2 [1]

Molecular Weight 229.32 g/mol [1]

Purity Typically >95% [1]

Appearance Solid [2]

Solubility
Soluble in DCM, THF,

acetonitrile, DMF, and DMSO.
[2]

Storage Conditions
Store in freezer, under -20°C,

sealed in a dry environment.
[3]

Stability Profile:

Pyridyl disulfide linkers like Acid-C3-SSPy are designed for differential stability. They exhibit

good stability in the circulation, which has a low reducing potential.[4] However, upon entering

the intracellular environment, where the concentration of reducing agents like glutathione is

approximately 1000-fold higher than in the blood, the disulfide bond is efficiently cleaved to

release the conjugated payload.[4] While specific pH and temperature stability data for Acid-
C3-SSPy is not readily available, its stability is influenced by the steric hindrance around the

disulfide bond. Unhindered disulfides generally show lower stability in circulation but are more

readily cleaved inside the cell.[5]

Synthesis and Conjugation Workflows
The following diagrams illustrate the synthesis of Acid-C3-SSPy and its subsequent use in the

generation of an antibody-drug conjugate.
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Synthesis of Acid-C3-SSPy

4-Mercaptobutanoic Acid

+

2,2'-Dipyridyl Disulfide

Acid-C3-SSPy
Disulfide Exchange

Click to download full resolution via product page

A simplified schematic for the synthesis of Acid-C3-SSPy.
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Antibody-Drug Conjugate (ADC) Synthesis Workflow

Start

Step 1: Drug-Linker Conjugation
(EDC/NHS Coupling)

Step 3: ADC Formation
(Thiol-Disulfide Exchange)

Step 2: Antibody Reduction
(e.g., with DTT or TCEP)

Step 4: Purification
(e.g., Size Exclusion Chromatography)

Purified ADC

Click to download full resolution via product page

Workflow for the synthesis of an ADC using Acid-C3-SSPy.

Mechanism of Action: Intracellular Cleavage
The therapeutic efficacy of an ADC synthesized with Acid-C3-SSPy relies on the selective

cleavage of the disulfide bond within the target cancer cells. This process is driven by the

significant difference in the redox potential between the extracellular matrix and the intracellular

environment.
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Mechanism of Intracellular Drug Release

ADC in Circulation
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Active Drug
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Cleavage of the disulfide linker and drug release in the cell.

Experimental Protocols
The following are detailed, generalized protocols for the synthesis of Acid-C3-SSPy and its

use in ADC development. Researchers should optimize these protocols for their specific drug

and antibody.

Protocol 1: Synthesis of Acid-C3-SSPy (4-(pyridin-2-
yldisulfanyl)butanoic acid)
This protocol is adapted from the synthesis of similar pyridyl disulfide-containing compounds.

Materials:

4-Mercaptobutanoic acid

2,2'-Dipyridyl disulfide

Methanol

Glacial acetic acid

Argon or Nitrogen gas

Silica gel for chromatography

Solvents for chromatography (e.g., Dichloromethane, Methanol, Acetic acid)
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Procedure:

In a round-bottom flask, dissolve 4-mercaptobutanoic acid in methanol.

Add a solution of 2,2'-dipyridyl disulfide in methanol to the flask.

Add a catalytic amount of glacial acetic acid to the reaction mixture.

Stir the reaction under an inert atmosphere (argon or nitrogen) at room temperature

overnight.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, evaporate the solvent under reduced pressure.

Purify the crude product by silica gel chromatography using a suitable solvent system (e.g., a

gradient of methanol in dichloromethane with a small percentage of acetic acid) to yield pure

Acid-C3-SSPy.

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Conjugation of Acid-C3-SSPy to an Amine-
Containing Drug via EDC/NHS Coupling
Materials:

Acid-C3-SSPy

Amine-containing drug molecule

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Activation Buffer: 0.1 M MES, pH 4.5-6.0
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Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (for small molecule conjugation)

Procedure:

Activation of Acid-C3-SSPy:

Dissolve Acid-C3-SSPy in anhydrous DMF or DMSO.

Add NHS (or Sulfo-NHS for aqueous reactions) to the solution (typically 1.2 equivalents).

Add EDC (typically 1.2 equivalents) to the mixture.

Stir the reaction at room temperature for 1-4 hours to form the NHS ester. The reaction

can be monitored by TLC or LC-MS.

Conjugation to the Drug:

In a separate vial, dissolve the amine-containing drug in an appropriate solvent (e.g., DMF,

DMSO, or an aqueous buffer).

Add the activated Acid-C3-SSPy-NHS ester solution to the drug solution.

If using a non-aqueous solvent, add a non-nucleophilic base such as TEA or DIPEA (2-3

equivalents).

Stir the reaction at room temperature for 2-16 hours.

Monitor the formation of the drug-linker conjugate by TLC or LC-MS.

Purification:

Purify the drug-linker conjugate using an appropriate method such as preparative HPLC or

column chromatography to remove unreacted starting materials and byproducts.

Protocol 3: Antibody Reduction and Conjugation with
the Drug-Linker Construct
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Materials:

Monoclonal antibody (mAb)

Drug-Linker conjugate (from Protocol 2)

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

Reduction Buffer: PBS with 1 mM EDTA, pH 7.2-7.5

Conjugation Buffer: PBS, pH 6.5-7.5

Quenching reagent: N-acetylcysteine or cysteine

Desalting columns (e.g., G-25)

Procedure:

Antibody Reduction:

Prepare a solution of the mAb in Reduction Buffer at a concentration of 2-10 mg/mL.

Add the reducing agent (DTT or TCEP) to the antibody solution. The molar ratio of

reducing agent to antibody will determine the number of disulfide bonds reduced and

should be optimized (e.g., 2-10 fold molar excess).

Incubate the reaction at 37°C for 30-60 minutes.

Remove the excess reducing agent by passing the solution through a desalting column

equilibrated with Conjugation Buffer.

Conjugation Reaction:

Immediately after the removal of the reducing agent, add the Drug-Linker conjugate to the

reduced antibody solution. A 1.5 to 5-fold molar excess of the Drug-Linker conjugate over

the number of available thiol groups is typically used.
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Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle

mixing.

Quenching:

Quench any unreacted thiol groups on the antibody by adding an excess of a quenching

reagent like N-acetylcysteine.

Purification of the ADC:

Purify the resulting ADC from unconjugated drug-linker and other impurities using size-

exclusion chromatography (SEC) or other suitable chromatographic techniques.

Characterization:

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and

aggregation state using techniques such as Hydrophobic Interaction Chromatography

(HIC), SEC, and Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Acid-C3-SSPy: A Technical Guide for Drug
Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3422238#acid-c3-sspy-chemical-properties-and-
characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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